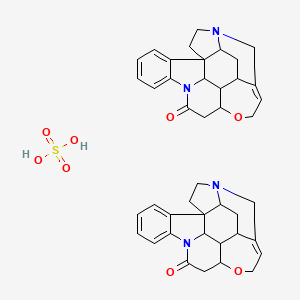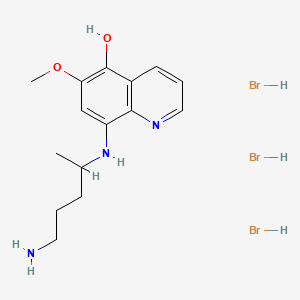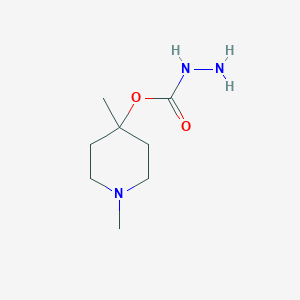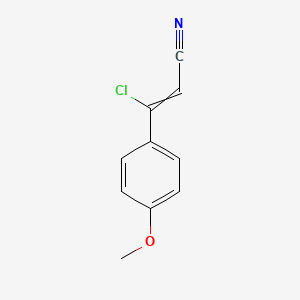![molecular formula C11H13NO2S2 B12515538 S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate CAS No. 676539-77-8](/img/structure/B12515538.png)
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate: is an organosulfur compound characterized by the presence of both thioester and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate typically involves the reaction of 2-(methylsulfanyl)aniline with an appropriate acylating agent, followed by the introduction of the ethanethioate group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack on the acylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur-containing groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aniline group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
S-{2-[2-(Methylsulfanyl)phenyl]ethanethioate}: Lacks the aniline group, resulting in different reactivity and biological activity.
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} acetate: Contains an acetate group instead of ethanethioate, affecting its chemical properties and applications.
Uniqueness
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate is unique due to the combination of its thioester and aniline functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
676539-77-8 |
|---|---|
Molecular Formula |
C11H13NO2S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
S-[2-(2-methylsulfanylanilino)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C11H13NO2S2/c1-8(13)16-7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
VRXFQWDJMCSXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)
![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-{[2-({4,5-Dihydroxy-6-[(3-hydroxy-2-octadecanamidooctadec-4-en-1-yl)oxy]-2-(hydroxymethyl)oxan-3-yl}oxy)-5-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12515471.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)

![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)

![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)


